5-Chloro-2-methylbenzofuran
Overview
Description
5-Chloro-2-methylbenzofuran is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.60 . It is widely used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a topic of interest in recent years . Various methods have been developed for constructing benzofuran rings, including unique free radical cyclization cascades and proton quantum tunneling . These methods have been useful in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a benzofuran ring substituted with a chlorine atom and a methyl group . The exact structure can be determined using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical and Chemical Properties Analysis
This compound has a density of 1.238g/cm3 and a boiling point of 235.5ºC at 760 mmHg . It is also reported to have a flash point of 96.3ºC .Scientific Research Applications
Antimicrobial Synthesis
5-Chloro-2-methylbenzofuran has been used as a starting material in the synthesis of various compounds with antimicrobial properties. Research has demonstrated the effectiveness of these compounds against a range of bacterial and fungal species. For instance, compounds synthesized from derivatives of this compound displayed significant antimicrobial activity in studies conducted by Abdel‐Aziz, Mekawey, and Dawood (2009) in the European Journal of Medicinal Chemistry (Abdel‐Aziz, Mekawey, & Dawood, 2009). Similarly, Sangapure and Basawaraj (2004) in the Indian Journal of Pharmaceutical Sciences synthesized compounds from 5-chloro-3-methyl-2-benzofuran carbohydrazide and reported their antibacterial and antifungal activity (Sangapure & Basawaraj, 2004).
Synthesis of Nitrogenous Heterocycles
The halogenated derivative, 7-bromo-5-chloro-2-acetyl-3-methylbenzofuran, has been employed in synthesizing nitrogenous heterocycles, which were also tested for antimicrobial activities against gram-positive and gram-negative bacteria, as well as fungi, as per Siddiqui (2013) in the International Journal of Chemical Sciences (Siddiqui, 2013).
Development of Thiazoles and Derivatives
Ahluwalia, Arora, and Kaur (1986) in the Indian Journal of Pharmaceutical Sciences synthesized thiazoles starting from a derivative of this compound and evaluated their antifungal and antibacterial activities. These compounds showed marginal activity against certain strains of bacteria and fungi (Ahluwalia, Arora, & Kaur, 1986).
Optical and Structural Analysis
Studies have also focused on the optical properties and structural analysis of derivatives of this compound. Jiang, Liu, Lv, and Zhao (2012) synthesized novel oxadiazole derivatives and investigated their UV-vis absorption and fluorescence spectral characteristics in the Spectrochimica Acta (Jiang, Liu, Lv, & Zhao, 2012).
Chemical Transformations in Combustion
Summoogum et al. (2012) in Combustion and Flame explored the chemical transformations of dibenzo-p-dioxin, leading to the formation of 2-methylbenzofuran and 3-hydro-2-methylenebenzofuran. This research is crucial for understanding toxic species formation in combustion systems (Summoogum et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound, 2-Chloro-2-methylpropane, indicates that it is a highly flammable liquid and vapor . While specific safety and hazard information for 5-Chloro-2-methylbenzofuran is not available, it is advisable to handle it with care, considering its structural similarity to other hazardous compounds .
Future Directions
The future directions of research involving 5-Chloro-2-methylbenzofuran and other benzofuran derivatives are promising. They are expected to play a crucial role in sustainable economic development, with potential applications in areas such as renewable fuels and chemicals, cleaner chemical processes, and drug discovery .
Properties
IUPAC Name |
5-chloro-2-methyl-1-benzofuran | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTLANWPHSQSCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60195002 | |
Record name | 5-Chloro-2-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42180-82-5 | |
Record name | 5-Chloro-2-methylbenzofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042180825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Chloro-2-methylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60195002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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